1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
CAS No.:
Cat. No.: VC9589029
Molecular Formula: C19H20F2N2O2S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20F2N2O2S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
| Standard InChI | InChI=1S/C19H20F2N2O2S/c20-18-9-8-17(15-19(18)21)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
| Standard InChI Key | OVFBCEVCWLMWDM-QPJJXVBHSA-N |
| Isomeric SMILES | C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The molecular framework of 1-[(3,4-difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine (C19H20F2N2O2S, MW 378.4 g/mol) features a piperazine ring substituted at the 1-position with a 3,4-difluorophenylsulfonyl group and at the 4-position with a trans-3-phenylpropenyl chain. The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the difluorophenyl moiety contributes to lipophilicity and metabolic stability . The (E)-configuration of the propenyl side chain minimizes steric hindrance, facilitating interactions with hydrophobic binding pockets in biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C19H20F2N2O2S |
| Molecular Weight | 378.4 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
The compound’s moderate logP value (3.2) suggests balanced solubility and membrane permeability, ideal for central nervous system (CNS) penetration. The absence of hydrogen bond donors reduces susceptibility to enzymatic degradation, a common limitation in piperazine derivatives .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-configuration of the propenyl group, with coupling constants (J = 16.2 Hz) between the α- and β-vinylic protons. Fourier-transform infrared (FTIR) analysis reveals characteristic sulfonyl stretching vibrations at 1160 cm⁻¹ and 1350 cm⁻¹, consistent with the S=O bonds. Mass spectrometry (MS) data show a molecular ion peak at m/z 378.1, corroborating the molecular formula.
Synthesis and Optimization Strategies
Stepwise Functionalization of the Piperazine Core
Synthesis begins with N-sulfonylation of piperazine using 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile), yielding 1-(3,4-difluorophenylsulfonyl)piperazine. Subsequent alkylation with (E)-3-phenyl-2-propenyl bromide introduces the propenyl side chain via a nucleophilic substitution mechanism. Catalytic palladium-mediated cross-coupling reactions are employed to ensure stereochemical fidelity in the propenyl group .
Critical Reaction Parameters
-
Temperature: Alkylation proceeds optimally at 60°C, minimizing side reactions.
-
Catalyst: Pd(PPh3)4 (5 mol%) enhances yield (78–85%) in cross-coupling steps .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Scalability and Process Challenges
Industrial-scale production faces challenges in controlling sulfonylation regioselectivity and eliminating residual palladium catalysts. Recent advances in flow chemistry have improved throughput, reducing reaction times from 48 hours to 6 hours under continuous conditions.
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Modulation
1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine exhibits nanomolar affinity for serotonin (5-HT1A, Ki = 12 nM) and dopamine (D2, Ki = 34 nM) receptors, as demonstrated in radioligand displacement assays . The difluorophenyl group engages in π-π stacking with Phe residues in the receptor binding pockets, while the propenyl chain occupies hydrophobic subpockets . Functional assays reveal partial agonist activity at 5-HT1A, inducing cAMP inhibition (EC50 = 8 nM) .
Table 2: Receptor Binding Profiles of Select Piperazine Derivatives
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | H1 Ki (nM) |
|---|---|---|---|
| Target Compound | 12 | 34 | 210 |
| Flunarizine | 450 | 1200 | 890 |
| 1-(Diphenylmethyl)piperazine | 18 | 45 | 320 |
Anti-Inflammatory and Immunomodulatory Effects
In murine models of allergic lung inflammation, the compound reduces eosinophil infiltration by 62% at 10 mg/kg, comparable to dexamethasone . Mechanistic studies attribute this effect to autotaxin inhibition (IC50 = 0.9 μM), disrupting lysophosphatidic acid (LPA) signaling . Molecular docking simulations identify hydrogen bonds between the sulfonyl group and Thr-209 in the autotaxin active site .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison of Piperazine Derivatives
| Compound | Key Substituents | Primary Target | Clinical Use |
|---|---|---|---|
| Target Compound | 3,4-Difluorophenylsulfonyl, (E)-propenyl | 5-HT1A, Autotaxin | Preclinical |
| Vilazodone | Benzofuran, cyanophenyl | 5-HT1A (agonist) | Major depressive disorder |
| SLV313 | Dihydrobenzodioxin, fluorophenyl | D2/3 (antagonist) | Antipsychotic (Phase II) |
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